molecular formula C13H14N2O4 B11806955 5-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1344687-96-2

5-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B11806955
CAS No.: 1344687-96-2
M. Wt: 262.26 g/mol
InChI Key: QPVXSLSOPAFYCW-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group and a carboxylic acid group, along with a 2-methoxyethoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit inflammatory pathways by blocking the activity of key enzymes involved in the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the 2-methoxyethoxy side chain.

    2-(2-Methoxyethoxy)acetic acid: Contains the 2-methoxyethoxy group but lacks the pyrazole ring and phenyl group.

Uniqueness

5-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of its pyrazole ring, phenyl group, carboxylic acid group, and 2-methoxyethoxy side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

1344687-96-2

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

5-(2-methoxyethoxy)-1-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C13H14N2O4/c1-18-7-8-19-12-9-11(13(16)17)14-15(12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,17)

InChI Key

QPVXSLSOPAFYCW-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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